molecular formula C40H48FN4O8P B12401972 1-(2'-Deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)thymine 3'-CE phosphoramidite

1-(2'-Deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)thymine 3'-CE phosphoramidite

Cat. No.: B12401972
M. Wt: 762.8 g/mol
InChI Key: XUCJAZSCNJHDKP-UXIWORFLSA-N
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Preparation Methods

The synthesis of 1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE phosphoramidite involves several steps:

    Starting Material: The synthesis begins with the preparation of the nucleoside, 2’-fluoro-2’-deoxy-β-D-arabinofuranosyl thymine.

    Protection: The hydroxyl groups of the nucleoside are protected using dimethoxytrityl (DMT) groups to prevent unwanted reactions.

    Phosphitylation: The protected nucleoside is then reacted with a phosphoramidite reagent to introduce the 3’-CE phosphoramidite group.

    Purification: The final product is purified using chromatographic techniques to ensure high purity

Industrial production methods typically involve large-scale synthesis using automated synthesizers and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE phosphoramidite undergoes several types of chemical reactions:

Common reagents used in these reactions include iodine for oxidation, trichloroacetic acid for deprotection, and tetrazole as an activator in the coupling reactions . The major products formed from these reactions are modified oligonucleotides with specific sequences and functionalities .

Scientific Research Applications

1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE phosphoramidite has a wide range of scientific research applications:

Mechanism of Action

1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE phosphoramidite exerts its effects by incorporating into replicated DNA. As a thymidine analog, it mimics the natural nucleoside thymidine and gets incorporated into the DNA strand during replication. This incorporation can disrupt the normal function of the DNA, leading to inhibition of DNA synthesis and cell proliferation . The compound targets the DNA polymerase enzyme, which is responsible for DNA replication .

Comparison with Similar Compounds

1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE phosphoramidite is unique due to its specific modifications, which enhance its stability and incorporation efficiency. Similar compounds include:

These compounds share similar applications but differ in their specific nucleobase modifications, which can influence their incorporation efficiency and stability .

Properties

Molecular Formula

C40H48FN4O8P

Molecular Weight

762.8 g/mol

IUPAC Name

3-[[(2R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C40H48FN4O8P/c1-26(2)45(27(3)4)54(51-23-11-22-42)53-36-34(52-38(35(36)41)44-24-28(5)37(46)43-39(44)47)25-50-40(29-12-9-8-10-13-29,30-14-18-32(48-6)19-15-30)31-16-20-33(49-7)21-17-31/h8-10,12-21,24,26-27,34-36,38H,11,23,25H2,1-7H3,(H,43,46,47)/t34-,35-,36?,38-,54?/m1/s1

InChI Key

XUCJAZSCNJHDKP-UXIWORFLSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)F

Origin of Product

United States

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